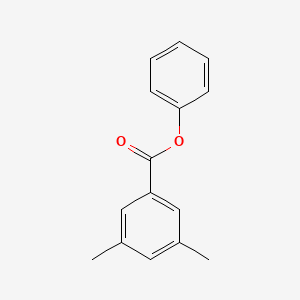

Phenyl 3,5-dimethylbenzoate

Cat. No. B8467032

Key on ui cas rn:

188688-05-3

M. Wt: 226.27 g/mol

InChI Key: VUPVKZNBQJPXBJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05714627

Procedure details

Into this autoclave were charged methyl 3,5-dimethylbenzoate 90 g (550 mmole), phenol 207 g (2200 mmole) and titanium tetraphenoxide/phenol adduct 2.8 g (5.5 mmole) in a state such that the phenol was melting. The autoclave was sealed and then cooled with ice. After sufficient cooling, the inner gas was evacuated with a vacuum pump. Then, the contents were heated and reacted for three hours at 230° C. Furthermore, during the reaction, the liquid held in the reservoir was continuously removed with a pump at a rate of 10 g per hour. After cooling, the reaction mixture in the autoclave was separated by distillation to obtain phenyl 3,5-dimethylbenzoate (product) in an amount of 85 g (68% yield in terms of methyl 3,5-dimethylbenzoate). The boiling point was 155° C./2 mmHg, and the melting point was 32° C.

Name

titanium tetraphenoxide phenol

Quantity

2.8 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]1(O)[CH:18]=[CH:17]C=[CH:15][CH:14]=1>[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[Ti+4].C1(O)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][C:8]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:6].[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C(=O)OC)C=C(C1)C

|

|

Name

|

|

|

Quantity

|

207 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

titanium tetraphenoxide phenol

|

|

Quantity

|

2.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Ti+4].C1(=CC=CC=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After sufficient cooling, the inner gas was evacuated with a vacuum pump

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the contents were heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted for three hours at 230° C

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Furthermore, during the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was continuously removed with a pump at a rate of 10 g per hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture in the autoclave was separated by distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C(=O)OC2=CC=CC=C2)C=C(C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C(=O)OC)C=C(C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05714627

Procedure details

Into this autoclave were charged methyl 3,5-dimethylbenzoate 90 g (550 mmole), phenol 207 g (2200 mmole) and titanium tetraphenoxide/phenol adduct 2.8 g (5.5 mmole) in a state such that the phenol was melting. The autoclave was sealed and then cooled with ice. After sufficient cooling, the inner gas was evacuated with a vacuum pump. Then, the contents were heated and reacted for three hours at 230° C. Furthermore, during the reaction, the liquid held in the reservoir was continuously removed with a pump at a rate of 10 g per hour. After cooling, the reaction mixture in the autoclave was separated by distillation to obtain phenyl 3,5-dimethylbenzoate (product) in an amount of 85 g (68% yield in terms of methyl 3,5-dimethylbenzoate). The boiling point was 155° C./2 mmHg, and the melting point was 32° C.

Name

titanium tetraphenoxide phenol

Quantity

2.8 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]1(O)[CH:18]=[CH:17]C=[CH:15][CH:14]=1>[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[O-]C1C=CC=CC=1.[Ti+4].C1(O)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][C:8]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:6].[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C(=O)OC)C=C(C1)C

|

|

Name

|

|

|

Quantity

|

207 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

titanium tetraphenoxide phenol

|

|

Quantity

|

2.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Ti+4].C1(=CC=CC=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled with ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After sufficient cooling, the inner gas was evacuated with a vacuum pump

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the contents were heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted for three hours at 230° C

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Furthermore, during the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was continuously removed with a pump at a rate of 10 g per hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture in the autoclave was separated by distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C(=O)OC2=CC=CC=C2)C=C(C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C(=O)OC)C=C(C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |